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Compound of Interest

Compound Name: (R)-2-Bromooctane

cat. No.: B1611525

An In-depth Technical Guide to the Chemical Properties of (R)-2-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromooctane is a chiral secondary alkyl halide with significant applications in organic
synthesis. Its stereospecific nature makes it a valuable building block for the synthesis of
enantiomerically pure compounds, which is of paramount importance in the pharmaceutical
and materials science industries. This document provides a comprehensive overview of the
chemical and physical properties of (R)-2-Bromooctane, its reactivity, relevant experimental
protocols, and spectroscopic data.

Chemical and Physical Properties

(R)-2-Bromooctane is a colorless to light yellow liquid. It is a chiral molecule, and its properties
are often compared to its enantiomer, (S)-2-Bromooctane, and the racemic mixture, (£)-2-
Bromooctane. The compound is stable under standard conditions but may be sensitive to light
and is incompatible with strong oxidizing agents. It is soluble in common organic solvents but
has limited solubility in water.

Data Summary

The following table summarizes the key physical and chemical properties of 2-Bromooctane.
Data for the specific (R)-enantiomer are provided where available; otherwise, data for the
racemic mixture are presented.
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Property Value Reference(s)
Molecular Formula CsH17Br ,
Molecular Weight 193.12 g/mol ,

5978-55-2 for (R)-2-
CAS Number Bromooctane; 557-35-7 for

racemate

Colorless to light yellow, clear

Appearance - '
liquid
Density 1.105 g/cm3 at 25 °C ,
N ) 105-108 °C at 60 Torr; ~191 °C
Boiling Point "
at 760 mmHg
Refractive Index 1.450

[0]?5/D -34.2° (neat) for (R)-

Optical Rotation ) )
enantiomer (literature value)

Flash Point 65 °C

LogP 3.74 - 4.68 ,

CCCCC--INVALID-LINK--Br

(for R-enantiomer)

SMILES

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (R)-2-
Bromooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-bromooctane are characterized by signals corresponding to the different
proton and carbon environments in the molecule. The following data is for the racemic mixture,
but is representative for the (R)-enantiomer.

1H NMR (CDCls, 90 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
411 Sextet 1H H-2 (CH-Br)
1.70 Multiplet 2H H-3 (CH2)
1.70 Doublet 3H H-1 (CHs)
_ H-4, H-5, H-6, H-7
153-1.11 Multiplet 8H

(CH2)

| 0.89 | Triplet | 3H | H-8 (CH3) |

13C NMR (CDCls)

Chemical Shift (6, ppm) Assignment
55.5 C-2
38.5 C-3
31.5 C-6
28.8 C-5
26.5 C-4
25.8 C-1
225 C-7
| 14.0 | C-8 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromooctane displays characteristic absorption bands for C-H and C-Br
bonds.
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Wavenumber (cm~?) Bond Vibration Description
2950-2850 C-H stretch Alkyl C-H bonds

1465 C-H bend Methylene scissoring
1375 C-H bend Methyl umbrella mode
650-550 C-Br stretch Carbon-bromine bond

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-bromooctane shows a characteristic fragmentation
pattern. Due to the presence of two bromine isotopes, 7°Br and 8!Br, in nearly a 1:1 ratio,
fragments containing a bromine atom appear as a pair of peaks (M and M+2) of almost equal

intensity.
m/z Ratio lon Fragment Notes
Molecular ion peak (M*, M+2),
192/194 [CsH17Br]*
low abundance
113 [CeH17]* Loss of Br radical
Base peak, likely a secondary
57 [CaHo]* .
butyl cation
43 [CsH7]* Isopropyl cation

Chemical Reactivity and Synthesis

The primary reactivity of (R)-2-Bromooctane is governed by the carbon-bromine bond, making
it an excellent substrate for nucleophilic substitution reactions, particularly S»2 reactions.

Nucleophilic Substitution (Sn2) Reactions

(R)-2-Bromooctane readily undergoes S»2 reactions with a variety of strong nucleophiles. A
key feature of the Sn2 mechanism is the inversion of stereochemistry at the chiral center. For
example, reaction with a cyanide nucleophile yields (S)-2-cyanooctane. Similarly, reaction with

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1611525?utm_src=pdf-body
https://www.benchchem.com/product/b1611525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

agueous potassium hydroxide produces (S)-2-octanol, and reaction with hydrosulfide ion (HS™)
gives (S)-2-octanethiol.

The diagram below illustrates the backside attack of a nucleophile (Nu~) on (R)-2-
Bromooctane, leading to the formation of a pentavalent transition state and ultimately the
inverted product.

Caption: Sn2 reaction mechanism of (R)-2-Bromooctane.

Experimental Protocols
Synthesis of (R)-2-Bromooctane from (R)-2-Octanol

This protocol describes the conversion of (R)-2-octanol to (R)-2-bromooctane using
phosphorus tribromide (PBrs3), a common method for synthesizing alkyl bromides from alcohols
with inversion of configuration.

Materials:

(R)-2-Octanol

e Phosphorus tribromide (PBr3)

e Anhydrous diethyl ether

» Pyridine (optional, to neutralize HBr byproduct)

» 5% Sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

e Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel,
distillation apparatus

Procedure:
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Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer
and a dropping funnel, dissolve (R)-2-octanol (e.g., 0.1 mol) in anhydrous diethyl ether (100
mL). Cool the flask in an ice bath to 0 °C.

Reagent Addition: Slowly add phosphorus tribromide (e.g., 0.04 mol, a slight excess of
bromine equivalents) dropwise from the dropping funnel to the stirred solution over 30-45
minutes. Maintain the temperature at 0 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for an additional 2 hours. The reaction can be gently heated to
reflux for 1-2 hours to ensure completion.

Workup: Cool the reaction mixture back to 0 °C and slowly add water to quench the excess
PBrs. Transfer the mixture to a separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water,
5% NaHCOs solution, and finally with brine.

Drying: Dry the ethereal solution over anhydrous MgSOa, filter, and remove the solvent using
a rotary evaporator.

Purification: Purify the crude (R)-2-bromooctane by fractional distillation under reduced
pressure. Collect the fraction boiling at 105-108 °C at 60 Torr.

Synthesis Workflow
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Caption: Experimental workflow for the synthesis of (R)-2-Bromooctane.
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Purification by Fractional Distillation

Fractional distillation is essential to separate the desired product from unreacted starting
material, byproducts, and any remaining solvent.

Procedure:

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column,
distillation head, condenser, and receiving flask. Ensure all joints are properly sealed.

« Distillation: Place the crude 2-bromooctane in the distillation flask with a few boiling chips.
Heat the flask gently.

» Fraction Collection: Discard any initial low-boiling forerun. Carefully monitor the temperature
at the distillation head. Collect the fraction that distills at the boiling point of 2-bromooctane
(e.g., 105-108 °C at 60 Torr).

o Completion: Stop the distillation when the temperature either drops or rises significantly,
indicating that the desired product has been collected.

Purification Logic
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Caption: Logical workflow for the purification of (R)-2-Bromooctane.
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Safety Information

(R)-2-Bromooctane should be handled with appropriate safety precautions in a well-ventilated
fume hood. It is classified as a combustible liquid and causes skin and serious eye irritation.

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-
shields, and a lab coat.

o Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.
e First Aid:
o Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.

o Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

o Disposal: Dispose of in accordance with local, state, and federal regulations. Do not
discharge into sewer systems.

 To cite this document: BenchChem. [(R)-2-Bromooctane chemical properties]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611525#r-2-
bromooctane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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